Cas no 1816-78-0 (Pregn-4-ene-3,20-dione,6,16-dimethyl-, (6a,16a)- (9CI))

Pregn-4-ene-3,20-dione,6,16-dimethyl-, (6a,16a)- (9CI) structure
1816-78-0 structure
Product Name:Pregn-4-ene-3,20-dione,6,16-dimethyl-, (6a,16a)- (9CI)
CAS No:1816-78-0
MF:C23H34O2
MW:342.514867305756
CID:188293
PubChem ID:102167
Update Time:2025-04-19

Pregn-4-ene-3,20-dione,6,16-dimethyl-, (6a,16a)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Pregn-4-ene-3,20-dione,6,16-dimethyl-, (6a,16a)- (9CI)
    • 6.α.,16.α.-Dimethylprogesterone
    • 6alpha,16alpha-dimethylprogesterone
    • (6alpha,16alpha)-6,16-dimethylpregn-4-ene-3,20-dione
    • 6-alpha,16-alpha-Dimethylpregn-4-ene-3,20-dione
    • 6-alpha,16-alpha-Dimethylprogesterone
    • BRN 2627932
    • NSC 80618
    • Pregn-4-ene-3,20-dione, 6,16-dimethyl-, (6alpha,16alpha)- (9CI)
    • Pregn-4-ene-3,20-dione, 6-alpha,16-alpha-dimethyl-
    • Pregn-4-ene-3,20-dione, 6alpha,16alpha-dimethyl- (8CI)
    • RR 27112
    • RU 27112
    • KMGUZSMFRZSYPE-KATBZLDRSA-N
    • Pregn-4-ene-3,20-dione, 6alpha,16alpha-dimethyl-
    • 1816-78-0
    • NSC80618
    • DTXSID201232143
    • 6,16-Dimethylpregn-4-ene-3,20-dione #
    • (6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
    • Pregn-4-ene-3, 6.alpha.,16.alpha.-dimethyl-
    • Pregn-4-ene-3, 6,16-dimethyl-, (6.alpha.,16.alpha.)-
    • 6.alpha.,16.alpha.-Dimethylprogesterone
    • 6-.alpha.,16-.alpha.-Dimethylpregn-4-ene-3,20-dione
    • Pregn-4-ene-3,20-dione, 6,16-dimethyl-, (6alpha,16alpha)-
    • Pregn-4-ene-3,20-dione, 6.alpha.,16.alpha.-dimethyl-
    • Pregn-4-ene-3,20-dione, 6,16-dimethyl-, (6.alpha.,16.alpha.)-
    • NSC-80618
    • Inchi: 1S/C23H34O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,17-18,20-21H,6-11H2,1-5H3/t13-,14+,17+,18-,20-,21+,22+,23-/m0/s1
    • InChI Key: KMGUZSMFRZSYPE-KATBZLDRSA-N
    • SMILES: O=C(C)[C@H]1[C@H](C)C[C@H]2[C@@H]3C[C@H](C)C4=CC(CC[C@]4(C)[C@H]3CC[C@@]21C)=O

Computed Properties

  • Exact Mass: 342.255880323g/mol
  • Monoisotopic Mass: 342.255880323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 1
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 34.1Ų
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